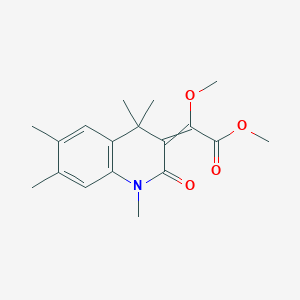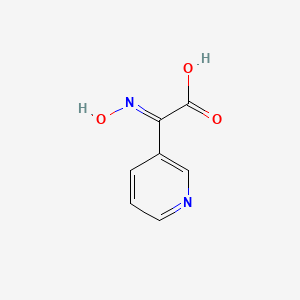![molecular formula C9H13ClO3 B13804920 [(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate is an organic compound with a unique stereochemistry, making it an interesting subject for chemical research. This compound is characterized by its cyclohexyl ring substituted with a carbonochloridoyl group and an acetate group, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-carbonochloridoylcyclohexyl] acetate typically involves the reaction of cyclohexanol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then chlorinated to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the chlorination step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the risk of hazardous reactions.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonochloridoyl group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol.
Wissenschaftliche Forschungsanwendungen
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which [(1S,2R)-2-carbonochloridoylcyclohexyl] acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate
- (1S,2S,4R)-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol
Uniqueness
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate is unique due to its specific stereochemistry and the presence of both a carbonochloridoyl group and an acetate group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H13ClO3 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate |
InChI |
InChI=1S/C9H13ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h7-8H,2-5H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
YADQCVHYKXNVIV-SFYZADRCSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCCC[C@H]1C(=O)Cl |
Kanonische SMILES |
CC(=O)OC1CCCCC1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


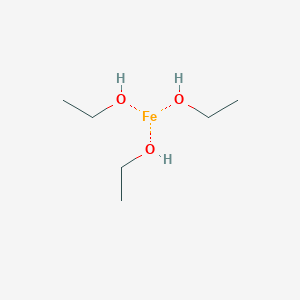
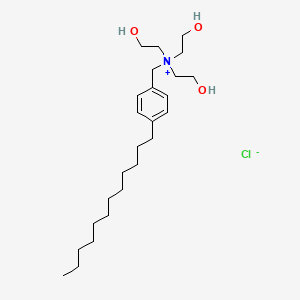
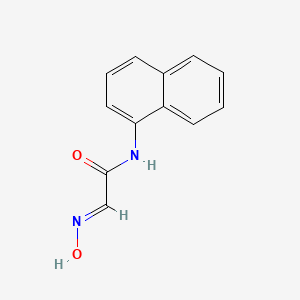
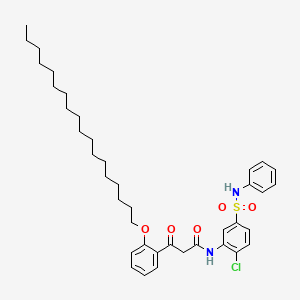
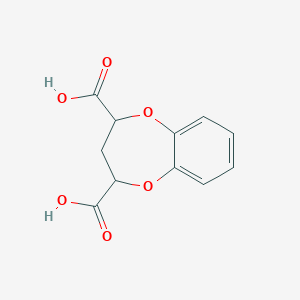
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
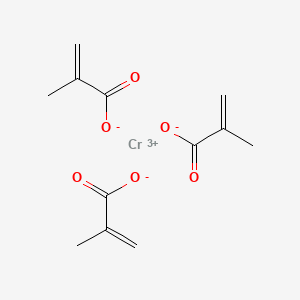
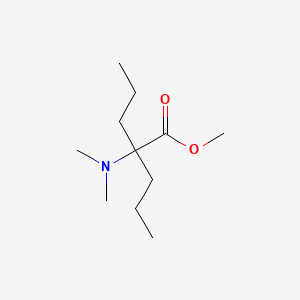

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)

